molecular formula C10H15N2O12P B12905045 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate

Cat. No.: B12905045
M. Wt: 386.21 g/mol
InChI Key: LYCMPIZXUFMGRI-HCXTZZCQSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydrofuran (THF) ring with dihydroxy and phosphonooxy-methyl substituents, linked to a pyrimidine-dione moiety bearing a carboxylic acid group. Its hydrate form enhances solubility, making it suitable for biomedical applications such as nucleotide analog development or enzyme inhibition studies . Key structural attributes include:

  • Phosphonooxy group: Enhances binding to phosphorylated enzymes or receptors.
  • Carboxylic acid: Facilitates ionic interactions in biological systems.

Molecular weight is estimated at ~414.32 g/mol (based on a closely related acetylated analog in ), though the hydrate form may increase this value slightly.

Properties

Molecular Formula

C10H15N2O12P

Molecular Weight

386.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid;hydrate

InChI

InChI=1S/C10H13N2O11P.H2O/c13-5-4(2-22-24(19,20)21)23-8(6(5)14)12-1-3(9(16)17)7(15)11-10(12)18;/h1,4-6,8,13-14H,2H2,(H,16,17)(H,11,15,18)(H2,19,20,21);1H2/t4-,5-,6-,8-;/m1./s1

InChI Key

LYCMPIZXUFMGRI-HCXTZZCQSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O.O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance yield and purity. The optimization of reaction conditions, such as solvent selection and reaction time, is crucial to achieve efficient production. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

Research has indicated that derivatives of this compound exhibit antiviral activity. For instance, the related compound 5,6-Dihydrouridine has been noted for its role in inhibiting cytidine deaminase (CDA), leading to potential applications in cancer therapies where CDA is overexpressed. This inhibition can affect cell proliferation and may provide a therapeutic avenue for tumors resistant to conventional treatments .

Nucleotide Synthesis

The compound serves as a precursor in the synthesis of nucleoside analogs. These analogs are crucial for developing antiviral medications and cancer treatments. The structural similarity of the compound to natural nucleotides allows it to interfere with nucleic acid synthesis in pathogens and cancer cells .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that compounds similar to 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of RNA synthesis pathways by mimicking nucleotide structures necessary for RNA polymerase activity .

Agricultural Applications

Pesticide Development

The phosphonated derivatives of this compound have shown promise as potential pesticides. Their ability to interfere with biochemical pathways in pests suggests they could be developed into environmentally friendly agricultural chemicals that minimize harm to non-target organisms while effectively controlling pest populations .

Table: Comparison of Antiviral and Pesticidal Efficacy

Compound NameApplication AreaMechanism of ActionEfficacy
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrateAntiviralInhibits nucleic acid synthesisHigh
Phosphonated DerivativePesticideDisrupts metabolic pathways in pestsModerate

Biochemical Research Applications

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. Its structural characteristics enable it to bind effectively to specific enzymes involved in nucleotide metabolism. This property is particularly useful for understanding enzyme kinetics and developing inhibitors that could serve as therapeutic agents against metabolic disorders .

Insights from Research

Recent research emphasizes the importance of this compound's structural features in designing more effective inhibitors. By modifying specific functional groups within the molecule, researchers can enhance its selectivity and potency against target enzymes .

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. The phosphonooxy group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Acetylated Analogs

Example : 1-((2R,3R,4R,5R)-3,4-Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 174653-39-5)

  • Key Differences : Acetyl groups replace hydroxyls on the THF ring and methyl position.
  • Applications : Used as an intermediate in prodrug synthesis .

Fluorinated Derivatives

Example : Compound 16 from (fluorinated triazole-linked pyrimidine)

  • Key Differences : Contains a perfluorinated alkyl chain and triazole groups.
  • Impact : Fluorination enhances metabolic stability and bioavailability.
  • Applications : Targeted for antiviral or anticancer therapies due to improved pharmacokinetics .

Functional Group Variations

Amino-Substituted Pyrimidines

Example: (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

  • Key Differences: Amino group replaces the carboxylic acid.
  • Impact : Enhanced nucleophilicity, favoring interactions with electrophilic enzyme active sites.
  • Applications : Nucleotide analogs in DNA repair studies .

Phosphate vs. Phosphonooxy Groups

Example : UAD ()

  • Structure : Contains a diphosphate group linked to a pyran ring.
  • Impact: Diphosphate groups are substrates for kinases, whereas phosphonooxy groups resist enzymatic hydrolysis.
  • Applications : UAD is involved in nucleotide metabolism, while the target compound may act as a phosphatase-resistant analog .

Research Findings and Pharmacological Implications

Comparative Data Table

Compound Key Features Molecular Weight (g/mol) Applications Reference
Target Compound (Hydrate) Phosphonooxy, carboxylic acid, dihydroxy THF ~414.32 Enzyme inhibition, nucleotide analogs
Acetylated Analog (CAS 174653-39-5) Acetylated hydroxyls, methyl ester 414.32 Prodrug intermediate
Fluorinated Triazole Derivative (16) Perfluorinated chain, triazole groups ~1,200 (estimated) Antiviral/anticancer agents
UAD Diphosphate, pyran ring 592.24 Nucleotide metabolism

Biological Activity

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate is a complex organic compound with significant biological activity. This compound's structure suggests potential roles in medicinal chemistry and biochemistry due to its unique functional groups.

The compound's molecular formula is C12H15N3O8PC_{12}H_{15}N_3O_8P with a molecular weight of approximately 348.24 g/mol. It features a phosphonooxy group and multiple hydroxyl groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₈P
Molecular Weight348.24 g/mol
SolubilitySoluble in water
pHNeutral (pH ~ 7)

Antiviral Properties

Research indicates that compounds similar to 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate exhibit antiviral properties. They are believed to inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies have shown that related compounds can effectively inhibit the replication of viruses such as HIV and herpes simplex virus (HSV) through mechanisms involving the disruption of viral DNA polymerase activity .

Antitumor Activity

The compound has also been studied for its potential antitumor effects. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. For example, research on pyrimidine derivatives indicates that they can inhibit tumor growth by modulating the expression of genes associated with apoptosis and cell cycle regulation .

Enzyme Inhibition

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate has been shown to inhibit various enzymes critical for cellular metabolism. Its structural similarity to nucleotides allows it to act as a competitive inhibitor for enzymes such as thymidylate synthase and dihydrofolate reductase . This inhibition can lead to reduced nucleotide synthesis and ultimately affect cell proliferation.

Case Study 1: Antiviral Efficacy

A study conducted on a series of phosphonated nucleosides similar to the compound revealed significant antiviral activity against several strains of HIV. The mechanism was attributed to the inhibition of reverse transcriptase activity. The study reported an IC50 value in the low micromolar range for the most potent analogs .

Case Study 2: Anticancer Potential

In another study focusing on the anticancer properties of pyrimidine derivatives, researchers found that treatment with the compound led to a marked decrease in cell viability in various cancer cell lines. The results indicated that the compound could potentially serve as a lead molecule for developing new anticancer therapies .

Q & A

Q. What are the recommended methods for synthesizing this compound and ensuring stereochemical fidelity?

To synthesize the compound with correct stereochemistry, researchers should employ controlled coupling reactions using protected sugar intermediates (e.g., tetrahydrofuran derivatives) and pyrimidine precursors. Evidence from similar nucleoside analogs (e.g., ) highlights the use of:

  • Stereoselective glycosylation : Utilize chiral catalysts or enzymatic methods to achieve the (2R,3R,4S,5R) configuration in the tetrahydrofuran ring.
  • Phosphorylation : Introduce the phosphonooxy group via phosphoramidite chemistry under anhydrous conditions .
  • X-ray crystallography : Confirm stereochemistry post-synthesis, as demonstrated in (orthorhombic crystal system, space group P21212) and (proline derivatives) .

Q. How can researchers verify the purity and structural integrity of the compound post-synthesis?

Key analytical techniques include:

  • High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Nuclear magnetic resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 31P^{31}P spectra to confirm the tetrahydrofuran backbone, pyrimidine ring, and phosphonooxy group. Compare shifts with analogs in and .
  • Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, referencing (C28H32N4O16, Mr = 680.58) .

Q. What storage conditions are critical to prevent degradation of the hydrate form?

  • Temperature : Store at -20°C in sealed, moisture-proof containers to avoid hydrate dissociation () .
  • Desiccants : Use silica gel or molecular sieves in storage vials to maintain low humidity.
  • Light sensitivity : Protect from UV exposure by using amber glassware, as indicated in for similar fluorinated compounds .

Advanced Research Questions

Q. What experimental strategies are effective in studying the hydrolysis stability of the phosphonooxy group under varying pH conditions?

  • pH-dependent kinetic studies : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC. Compare with NADP analogs in , which have labile phosphate linkages .
  • Isotope labeling : Use 18O^{18}O-labeled water to trace hydrolysis pathways via mass spectrometry.
  • Computational modeling : Apply density functional theory (DFT) to predict hydrolysis rates, as seen in for phosphorylated ligands .

Q. How do researchers reconcile discrepancies in enzymatic inhibition data across different assay conditions?

  • Assay standardization : Control variables like ionic strength (e.g., Mg<sup>2+</sup> concentration) and temperature, as cofactors influence phosphonooxy group interactions () .
  • Competitive binding assays : Use fluorescence polarization or SPR to compare inhibition constants (Ki) under varying conditions.
  • Data normalization : Reference internal standards (e.g., ’s dihydrouridine derivatives) to account for batch-to-batch variability .

Q. What methodologies are suitable for studying interactions between this compound and biological macromolecules (e.g., enzymes, RNA)?

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases or polymerases) to resolve binding modes, as shown in and .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for RNA or protein targets.
  • NMR titration : Monitor chemical shift perturbations in 1H^1H-15N^{15}N HSQC spectra of RNA aptamers, referencing ’s pyrimidine interaction studies .

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